An In-Depth Technical Guide to 4-Bromofuran-2-one: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 4-Bromofuran-2-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromofuran-2-one, a member of the butenolide family of unsaturated lactones, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique chemical architecture, featuring a reactive brominated double bond and a lactone moiety, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and spectroscopic characterization of 4-Bromofuran-2-one, with a focus on its potential applications in drug discovery and development. While this compound is commercially available from several suppliers, understanding its synthesis and reactivity is crucial for its effective utilization in research and development.[1][2][3][4]
Chemical Structure and Physicochemical Properties
4-Bromofuran-2-one, with the chemical formula C₄H₃BrO₂, is a five-membered heterocyclic compound.[1][2] The structure consists of a furan-2-one ring with a bromine atom substituted at the 4-position. This substitution pattern is critical to its reactivity, particularly its behavior as a Michael acceptor.
The key physicochemical properties of 4-Bromofuran-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrO₂ | [1][2] |
| Molecular Weight | 162.97 g/mol | [1][2] |
| CAS Number | 56634-50-5 | [1] |
| Physical State | Solid | [1] |
| IUPAC Name | 4-bromo-2(5H)-furanone | [5] |
| SMILES | O=C1C=C(Br)CO1 | [1] |
Synthesis and Mechanistic Considerations
While a specific, detailed protocol for the synthesis of 4-Bromofuran-2-one is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for synthesizing substituted butenolides. A plausible and efficient route involves the bromination of a suitable precursor followed by dehydrobromination.
A likely synthetic pathway starts from γ-butyrolactone, a readily available and inexpensive starting material. The synthesis can be envisioned in two key steps:
-
α-Bromination of γ-Butyrolactone: The first step involves the selective bromination at the α-position of γ-butyrolactone to yield α-bromo-γ-butyrolactone. This can be achieved using bromine in the presence of a catalyst like red phosphorus, a reaction analogous to the Hell-Volhard-Zelinsky reaction for carboxylic acids.[6]
-
Dehydrobromination: The resulting α-bromo-γ-butyrolactone is then subjected to dehydrobromination to introduce the double bond and form the α,β-unsaturated lactone. This elimination reaction is typically carried out using a non-nucleophilic base, such as triethylamine, to favor the formation of the butenolide over competing substitution reactions.[6]
The regioselectivity of the initial bromination is directed to the α-position due to the enol or enolate formation under the reaction conditions. The subsequent elimination of HBr from α-bromo-γ-butyrolactone can theoretically yield two isomers: 2(3H)-furanone and 2(5H)-furanone. However, the formation of the conjugated α,β-unsaturated system in 2(5H)-furanone (a butenolide) is thermodynamically favored. A final bromination of the formed 2(5H)-furanone would then lead to 4-Bromofuran-2-one. The regioselectivity of this second bromination is directed to the 4-position due to the electronic effects of the lactone functionality.
An alternative approach could involve the bromolactonization of 3-butenoic acid.[7][8] This method involves the electrophilic addition of bromine to the double bond, followed by intramolecular cyclization of the carboxylate group. The resulting brominated lactone could then be further manipulated to yield 4-Bromofuran-2-one.
Conceptual Synthetic Workflow
Caption: A potential synthetic route to 4-Bromofuran-2-one.
Reactivity and Synthetic Applications
The chemical reactivity of 4-Bromofuran-2-one is dominated by two key features: the electrophilic nature of the α,β-unsaturated lactone system and the presence of a vinyl bromide.
Michael Acceptor Reactivity
The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon (C5) susceptible to nucleophilic attack. This classic Michael acceptor behavior allows for the introduction of a wide range of nucleophiles, forming the basis for the construction of more complex molecules. This reactivity is of particular importance in the synthesis of pharmaceutical intermediates and natural products.[9][10][11][12]
Cross-Coupling Reactions
The vinyl bromide moiety at the 4-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or other organic fragments at this position, further expanding the synthetic utility of this building block.
Illustrative Reaction Pathways
Caption: Key reaction types of 4-Bromofuran-2-one.
Applications in Drug Discovery
Brominated furanones, as a class, have garnered significant attention for their biological activities. A notable application is their ability to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogenic bacteria.[9][13] By interfering with quorum sensing, these compounds can attenuate bacterial pathogenicity, making them attractive candidates for the development of novel antimicrobial agents that are less likely to induce resistance compared to traditional antibiotics. While specific studies on 4-Bromofuran-2-one are limited, its structural similarity to known quorum sensing inhibitors suggests its potential in this area.
Furthermore, the butenolide scaffold is a common motif in a vast array of natural products with diverse biological activities, including anticancer and anti-inflammatory properties.[9][14] The ability to functionalize 4-Bromofuran-2-one at both the 4- and 5-positions makes it a valuable precursor for the synthesis of libraries of butenolide derivatives for high-throughput screening in drug discovery programs.
Spectroscopic Characterization
The structural elucidation of 4-Bromofuran-2-one and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
¹H NMR:
-
The proton at the 3-position (vinyl proton α to the carbonyl) is expected to appear as a doublet in the downfield region, likely between 6.0 and 6.5 ppm.
-
The methylene protons at the 5-position (CH₂) are expected to resonate as a doublet further upfield, likely in the range of 4.5 to 5.0 ppm.
-
The coupling between the H-3 and H-5 protons would likely be a small long-range coupling.
¹³C NMR:
-
The carbonyl carbon (C2) will be the most downfield signal, expected in the range of 170-175 ppm.
-
The carbon bearing the bromine (C4) is expected to be significantly deshielded, with a chemical shift likely between 145 and 155 ppm.
-
The vinyl carbon at the 3-position (C3) will likely appear between 115 and 125 ppm.
-
The methylene carbon at the 5-position (C5) is expected to be the most upfield signal, likely in the range of 70-80 ppm.
Step-by-Step Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Bromofuran-2-one.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY and HMBC, to confirm the proton-proton and proton-carbon correlations and unambiguously assign the signals.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Compare the obtained spectra with the estimated values and data from related compounds to confirm the identity of 4-Bromofuran-2-one.
-
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-Bromofuran-2-one, as well as for gaining insights into its fragmentation pathways.
Expected Fragmentation Pattern: Due to the presence of a bromine atom, the mass spectrum of 4-Bromofuran-2-one will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[15][16][17][18]
The fragmentation of butenolides is often initiated by the loss of carbon monoxide (CO) from the lactone ring.[19] For 4-Bromofuran-2-one, the following fragmentation pathways are plausible:
-
Loss of CO: The molecular ion may lose a molecule of CO (28 Da) to give a [M-CO]⁺ fragment.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment corresponding to the butenolide cation and a bromine radical.
-
Loss of HBr: Elimination of HBr is another possible fragmentation pathway.
Step-by-Step Protocol for Mass Spectrometry Analysis:
-
Sample Introduction:
-
Prepare a dilute solution of 4-Bromofuran-2-one in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum to identify the molecular ion and major fragment ions.
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.
-
Conduct tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and inducing fragmentation to elucidate the fragmentation pathways.
-
-
Data Interpretation:
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the m/z values of the fragment ions to propose plausible fragmentation mechanisms.
-
Compare the observed fragmentation pattern with that of related compounds to support the structural assignment.
-
Safety and Handling
4-Bromofuran-2-one is classified as an irritant.[1] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store 4-Bromofuran-2-one in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]
Conclusion
4-Bromofuran-2-one is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its reactivity as a Michael acceptor and its utility in cross-coupling reactions provide a platform for the synthesis of a wide range of complex molecules. While detailed synthetic and spectroscopic data for this specific compound are not extensively published, this guide provides a comprehensive overview based on the well-established chemistry of related butenolides. As research into novel therapeutics continues to expand, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
Click to expand
-
Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Bentham Science Publishers. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(10), 936-979. [Link]
-
National Center for Biotechnology Information. (2022). Controlling the regioselectivity of the bromolactonization reaction in HFIP. PubMed Central. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-5H-furan-2-one. Retrieved from [Link]
- ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.
-
National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
- ElectronicsAndBooks. (2001). Synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H). Tetrahedron Letters, 42(22), 3851-3854.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]
- SciELO. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1461-1473.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Automated Topology Builder. (n.d.). (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. PubMed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- ResearchGate. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
-
American Chemical Society. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Retrieved from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric bromolactonization of pentenoic acid 1 a.. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Michael acceptor molecules in natural products and their mechanism of action. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multifunctional organoboron compounds for scalable natural product synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | C5H2Br2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 3-Bromo-but-3-enoic acid | 21031-45-8 [smolecule.com]
- 9. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. research.rug.nl [research.rug.nl]
- 15. research.rug.nl [research.rug.nl]
- 16. whitman.edu [whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
